molecular formula C10H16O4 B14906556 ethyl 3-methoxy-2-oxocyclohexane-1-carboxylate

ethyl 3-methoxy-2-oxocyclohexane-1-carboxylate

Cat. No.: B14906556
M. Wt: 200.23 g/mol
InChI Key: SXHUHAWQTIGJTB-UHFFFAOYSA-N
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Description

Ethyl 3-methoxy-2-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C10H16O4 It is a derivative of cyclohexanone and is characterized by the presence of an ester group, a methoxy group, and a ketone group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-methoxy-2-oxocyclohexane-1-carboxylate typically involves the esterification of 3-methoxy-2-oxocyclohexanone with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methoxy-2-oxocyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy group under appropriate conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Ethyl 3-methoxy-2-oxocyclohexane-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-methoxy-2-oxocyclohexane-1-carboxylate involves its interaction with various molecular targets and pathways. The ester and ketone groups within the compound can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 3-methoxy-2-oxocyclohexane-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-oxocyclohexanecarboxylate: This compound lacks the methoxy group, making it less versatile in certain chemical reactions.

    Ethyl 3-oxocyclohexane-1-carboxylate: This compound lacks the methoxy group and has different reactivity and applications.

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

ethyl 3-methoxy-2-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C10H16O4/c1-3-14-10(12)7-5-4-6-8(13-2)9(7)11/h7-8H,3-6H2,1-2H3

InChI Key

SXHUHAWQTIGJTB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCC(C1=O)OC

Origin of Product

United States

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